molecular formula C8H11N3O B13270503 N'-Hydroxy-3,5-dimethylpicolinimidamide

N'-Hydroxy-3,5-dimethylpicolinimidamide

Cat. No.: B13270503
M. Wt: 165.19 g/mol
InChI Key: QYVAMDRSONMNRU-UHFFFAOYSA-N
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Description

N'-Hydroxy-3,5-dimethylpicolinimidamide (CAS: 1567491-94-4) is a hydroxyimidamide derivative characterized by a pyridine (picoline) core substituted with methyl groups at the 3- and 5-positions and an N'-hydroxyimidamide functional group. This compound belongs to the broader class of hydroxyimidamides, which are known for their roles as intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals. The hydroxyimidamide moiety (-NH-C(=NH)-OH) confers unique reactivity, enabling participation in cyclization, coordination, or nucleophilic substitution reactions .

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

N'-hydroxy-3,5-dimethylpyridine-2-carboximidamide

InChI

InChI=1S/C8H11N3O/c1-5-3-6(2)7(10-4-5)8(9)11-12/h3-4,12H,1-2H3,(H2,9,11)

InChI Key

QYVAMDRSONMNRU-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=C(N=C1)/C(=N/O)/N)C

Canonical SMILES

CC1=CC(=C(N=C1)C(=NO)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-Hydroxy-3,5-dimethylpicolinimidamide typically involves the reaction of 3,5-dimethylpyridine with hydroxylamine. The process can be summarized as follows:

    Starting Material: 3,5-dimethylpyridine.

    Reagent: Hydroxylamine hydrochloride.

    Solvent: Ethanol or methanol.

    Catalyst: Triethylamine.

    Reaction Conditions: The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and solvent composition, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N’-Hydroxy-3,5-dimethylpicolinimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The imidamide group can be reduced to form amine derivatives.

    Substitution: The methyl groups on the pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of N’-hydroxy-3,5-dimethylpicolinamide.

    Reduction: Formation of N’-hydroxy-3,5-dimethylpicolinamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N’-Hydroxy-3,5-dimethylpicolinimidamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to chelate metal ions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-Hydroxy-3,5-dimethylpicolinimidamide involves its ability to interact with biological targets through hydrogen bonding and metal chelation. The hydroxy group can form hydrogen bonds with amino acid residues in enzymes, while the imidamide group can chelate metal ions, inhibiting the activity of metalloenzymes. This dual mode of action makes it a versatile compound in medicinal chemistry.

Comparison with Similar Compounds

Table 1: Structural Comparison of N'-Hydroxyimidamide Derivatives

Compound Name CAS Number Core Structure Substituents/Modifications
This compound 1567491-94-4 Picolinimidamide (pyridine) 3,5-dimethyl groups on pyridine ring
N'-Hydroxy-3,5-dimethylpiperidine-1-carboximidamide 1251475-43-0 Piperidine carboximidamide 3,5-dimethyl groups on piperidine ring
N'-Hydroxy-3-((2-methoxyethyl)amino)propanimidamide 1344790-02-8 Propanimidamide 2-methoxyethylamino side chain
N'-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanimidamide 1016815-34-1 Propanimidamide 1,2,4-triazole substituent

Key Observations:

Core Structure Variability: The target compound features a pyridine core, which distinguishes it from analogs like N'-Hydroxy-3,5-dimethylpiperidine-1-carboximidamide (piperidine core). Propanimidamide derivatives (e.g., 1344790-02-8, 1016815-34-1) lack aromaticity, likely reducing rigidity and altering solubility profiles.

This contrasts with N'-Hydroxy-3-((2-methoxyethyl)amino)propanimidamide, where the methoxyethyl group introduces polarity and hydrogen-bonding capacity . The 1,2,4-triazole substituent in 1016815-34-1 may confer metal-chelating properties, a feature absent in the dimethylpicolinimidamide analog.

Synthetic and Functional Implications :

  • Pyridine-based hydroxyimidamides like the target compound are often utilized in coordination chemistry or as precursors to heterocyclic scaffolds (e.g., imidazoles or triazines). In contrast, piperidine carboximidamides may serve as building blocks for alkaloid-like molecules .
  • Propanimidamide derivatives with flexible side chains (e.g., methoxyethyl or triazole groups) are more likely to exhibit solubility in polar solvents compared to rigid aromatic systems.

Biological Activity

N'-Hydroxy-3,5-dimethylpicolinimidamide is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activities, including antimicrobial properties, DNA interaction capabilities, and antioxidant effects, supported by relevant data and research findings.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a range of microorganisms. Research indicates that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC)

The antimicrobial effectiveness of this compound was assessed through Minimum Inhibitory Concentration (MIC) tests against various bacterial strains. The results are summarized in Table 1.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus ATCC 2592315
Enterococcus faecalis ATCC 2921220
Escherichia coli ATCC 2592230
Pseudomonas aeruginosa ATCC 2785325

The compound demonstrated the highest effectiveness against Staphylococcus aureus , with an MIC of 15 µg/mL, indicating strong potential for use in treating infections caused by this pathogen.

DNA Interaction and Cleavage

One of the notable biological activities of this compound is its interaction with DNA. Studies have shown that the compound can cleave DNA through both hydrolytic and oxidative mechanisms.

The DNA cleavage activity was evaluated using gel electrophoresis and UV-Vis spectroscopy. The findings indicate that:

  • The compound cleaves DNA without the need for external agents.
  • It interacts with Calf Thymus DNA (CT-DNA) primarily via electrostatic binding.

These interactions were characterized by shifts in the UV absorption spectra, suggesting a strong affinity between the compound and DNA.

Antioxidant Properties

In addition to its antimicrobial and DNA interaction capabilities, this compound has been shown to possess significant antioxidant activity. This was evaluated using the DPPH (2,2-Diphenyl-1-picrylhydrazyl) assay.

Antioxidant Activity Results

The antioxidant activity results are presented in Table 2.

Concentration (µg/mL)% Inhibition
1045
2060
5075
10090

At a concentration of 100 µg/mL, the compound achieved a % inhibition of DPPH radical formation up to 90% , indicating strong antioxidant potential comparable to established antioxidants like butylated hydroxytoluene (BHT).

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Antimicrobial Efficacy Study : A study published in October 2019 investigated various derivatives of picolinamidines and their biological activities. The findings highlighted that modifications to the picolinamide structure could enhance antimicrobial efficacy against resistant strains .
  • DNA Binding Studies : Research focusing on the electrostatic interactions between small molecules and nucleic acids revealed that compounds similar to this compound could serve as potential chemotherapeutic agents due to their ability to bind and cleave DNA effectively .
  • Antioxidant Activity Assessment : A comparative study on various antioxidants indicated that this compound showed promising results in scavenging free radicals, thus supporting its potential role in preventing oxidative stress-related diseases .

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